Cas no 511-01-3 (2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-)
511-01-3 structure
Product Name:2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-
CAS-Nr.:511-01-3
MF:C30H50O2
MW:442.716809749603
CID:370471
PubChem ID:11453544
Update Time:2025-04-19
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- α-Onocerol
- 5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
- ALPHA-ONOCERIN
- alpha-Onocerol
- α-Onocerin
- α-Onocerinneat
- 1'-hydroxy-MDZ
- 1-Hydroxymethylmidazolam
- 1'-Hydroxymidazolam
- 1-OH-midazolam
- Onocerin
- (+)-Onocerin
- [ "" ]
- Alpha-onocerin chloroform hemisolvate
- C21734
- (+)-alpha-onocerin
- 8,14-secogammacera-8(26),14(27)-diene-3beta,21alpha-diol
- AKOS040761341
- GESZMTVZGWZBPW-IHIDZKKCSA-
- CHEBI:138303
- InChI=1/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1
- (2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
- (3beta,21alpha)-8,14-Secogammacera-8(26),14(27)-diene-3,21-diol
- (+)-Onocerin; -Onocerin
- FS-9945
- NS00042974
- 511-01-3
- (2S,4aR,5S,8aR)-5-{2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]ethyl}-1,1,4a-trimethyl-6-methylenedecahydronaphthalen-2-ol
- EINECS 208-118-6
- Alpha-onocerin, primary pharmaceutical reference standard
- DTXSID10965373
- 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol)
- AKOS032948455
- a-Onocerol
- (2S,4AR,5S,8AR)-5-{2-[(1S,4AR,6S,8AR)-6-HYDROXY-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-1,1,4A-TRIMETHYL-6-METHYLIDENE-HEXAHYDRO-2H-NAPHTHALEN-2-OL
- 2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-
-
- Inchi: 1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1
- InChI-Schlüssel: GESZMTVZGWZBPW-IHIDZKKCSA-N
- Lächelt: O[C@H]1CC[C@]2(C)[C@H](C(=C)CC[C@H]2C1(C)C)CC[C@H]1C(=C)CC[C@H]2C(C)(C)[C@H](CC[C@@]21C)O
Berechnete Eigenschaften
- Genaue Masse: 442.38100
- Monoisotopenmasse: 442.381080833g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 3
- Komplexität: 699
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.4
- Topologische Polaroberfläche: 40.5Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.0±0.1 g/cm3
- Siedepunkt: 524.3±50.0 °C at 760 mmHg
- Flammpunkt: 210.3±24.7 °C
- PSA: 40.46000
- LogP: 7.30580
- Dampfdruck: 0.0±3.1 mmHg at 25°C
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05800590-10MG |
Alpha-onocerin |
511-01-3 | primary reference standard | 10MG |
¥5216.93 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83528-5MG |
α-Onocerin |
511-01-3 | 5mg |
¥4403.23 | 2024-12-24 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3389-1 mg |
alpha-Onocerol |
511-01-3 | 1mg |
¥1635.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O29070-5mg |
5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol |
511-01-3 | 5mg |
¥3200.0 | 2021-09-08 | ||
| ChemFaces | CFN98814-10mg |
alpha-Onocerol |
511-01-3 | >=98% | 10mg |
$318 | 2023-09-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83528-5MG |
511-01-3 | 5MG |
¥3907.88 | 2023-01-06 | |||
| TargetMol Chemicals | TN3389-5 mg |
alpha-Onocerol |
511-01-3 | 98% | 5mg |
¥ 2,140 | 2023-07-10 | |
| TargetMol Chemicals | TN3389-1 mL * 10 mM (in DMSO) |
alpha-Onocerol |
511-01-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2240 | 2023-09-15 | |
| TargetMol Chemicals | TN3389-5mg |
alpha-Onocerol |
511-01-3 | 5mg |
¥ 2140 | 2024-07-19 | ||
| PhytoLab | 83528-50mg |
α-Onocerin |
511-01-3 | ≥ 95.0 % | 50mg |
€1381.5 | 2023-10-25 |
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Verwandte Literatur
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
511-01-3 (2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-) Verwandte Produkte
- 239064-07-4((1S,2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinyl-cyclohexanol)
- 38108-86-0(8abeta-Methyl-6beta-isopropyl-4-methylen-cis-decahydro-naphthol-(5alpha))
- 67597-12-0(8abeta-Methyl-6beta-isopropyl-4-methylen-cis-decahydro-naphthol-(5alpha))
- 75109-68-1(8abeta-Methyl-6beta-isopropyl-4-methylen-cis-decahydro-naphthol-(5alpha))
- 62358-38-7(8abeta-Methyl-6beta-isopropyl-4-methylen-cis-decahydro-naphthol-(5alpha))
- 66574-25-2(8abeta-Methyl-6beta-isopropyl-4-methylen-cis-decahydro-naphthol-(5alpha))
- 94373-05-4(8abeta-Methyl-6beta-isopropyl-4-methylen-cis-decahydro-naphthol-(5alpha))
- 69350-61-4(Epishyobunol)
- 35727-45-8(1ref-Methyl-1-vinyl-2cis-isopropenyl-3cis-hydroxy-4cis-isopropyl-cyclohexan)
- 873691-48-6(Cyclohexanol, 3-ethenyl-3-methyl-2,6-bis(1-methylethenyl)-,(1S,2S,3S,6S)-)
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